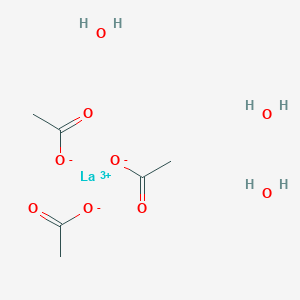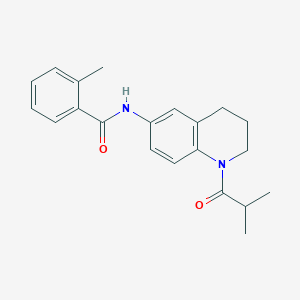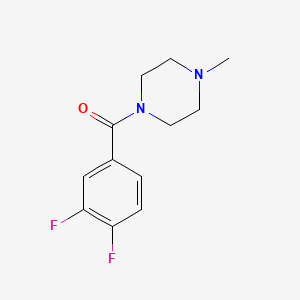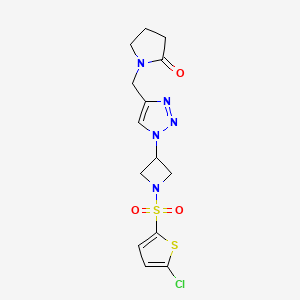
Lanthanum(III) acetate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) acetate trihydrate is an inorganic compound with the chemical formula La(CH₃COO)₃·3H₂O. It is a salt of lanthanum and acetic acid, forming colorless crystals that are soluble in water. This compound is used in various industrial and scientific applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) acetate trihydrate can be synthesized through the reaction of lanthanum carbonate with acetic acid. The process involves dissolving 1.0 kg of lanthanum carbonate in 10.0 L of 1.0 mol/L acetic acid solution at a temperature of 60-65°C under closed conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:
- La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃
- La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) acetate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, lanthanum compounds can participate in redox reactions under certain conditions.
Substitution: Lanthanum(III) acetate can undergo substitution reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acetic acid, acetic anhydride, and other organic solvents. The reactions typically occur under controlled temperatures and closed conditions to prevent contamination and ensure complete reactions.
Major Products: The major products formed from these reactions include lanthanum-based complexes and salts, which are used in various applications such as catalysts and materials for electronic devices .
Scientific Research Applications
Lanthanum(III) acetate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Lanthanum compounds are studied for their potential biological activities and interactions with biological molecules.
Medicine: Lanthanum acetate is explored for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in water treatment processes
Mechanism of Action
The mechanism of action of lanthanum(III) acetate trihydrate involves its ability to form coordination complexes with various ligands. The lanthanum ion (La³⁺) can coordinate with multiple acetate ions, forming stable structures. This coordination ability is crucial for its role as a catalyst and in the formation of other lanthanum-based materials .
Comparison with Similar Compounds
Lanthanum(III) nitrate: La(NO₃)₃·6H₂O
Lanthanum(III) chloride: LaCl₃·7H₂O
Lanthanum(III) oxide: La₂O₃
Comparison: Lanthanum(III) acetate trihydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. Compared to lanthanum(III) nitrate and lanthanum(III) chloride, the acetate form is more suitable for certain catalytic and synthetic applications due to its ability to form stable complexes with organic molecules .
Properties
CAS No. |
25721-92-0 |
|---|---|
Molecular Formula |
C2H6LaO3 |
Molecular Weight |
216.97 g/mol |
IUPAC Name |
acetic acid;lanthanum;hydrate |
InChI |
InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
ZHUDUMAJAIXVFV-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |
Canonical SMILES |
CC(=O)O.O.[La] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)
![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)
